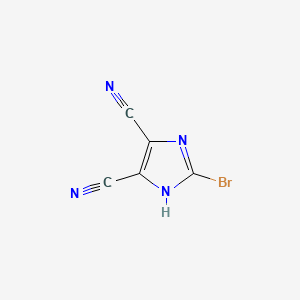
2-(Boc-amino)-2-(3-thiophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-2-(3-thiophenyl)acetic acid, commonly referred to as BTA, is an organic compound that has been widely used in research laboratories for its ability to modulate protein and enzyme activity. BTA is a versatile compound that has been used in various applications, ranging from drug discovery to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Protection and Deprotection of Amino Groups
Research demonstrates the use of Boc (Di-tert butyl dicarbonate) as a protecting agent for the amino group in compounds like 2-aminomethylphenylacetic acid, a key intermediate in certain pharmaceutical syntheses. The studies highlight the effective use of Boc for protection, yielding higher efficiencies compared to other agents. However, deprotection with Boc is more challenging than with some alternatives (Zhao, Wang, & Liu, 2014); (Rong-geng, 2008).
Catalysis and Mannich Reactions
Boc-protected arylimines, including those derived from 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, are used in Brønsted acid-catalyzed direct Mannich reactions. This approach facilitates the construction of beta-aminoketones under mild conditions, demonstrating the importance of Boc-protected intermediates in catalytic processes (Uraguchi & Terada, 2004).
Synthesis of Novel Compounds
Researchers have explored the synthesis of new compounds, such as oxadiazole derivatives, using reactions involving amino-oxadiazoles and N-Boc-protected amino acids. This process led to the formation of compounds with significant antibacterial activity, demonstrating the utility of this compound in developing novel antibacterial agents (Salama, 2020).
Industrial and Photonic Applications
The synthesis of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives, with an emphasis on their characterization and potential industrial applications, has been a subject of interest. Studies on these compounds have shown their crystal nature and good thermal stability, suggesting applications in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Peptide Synthesis
This compound plays a role in the synthesis of amino acid-based phosphodiester linkage-containing cryptands and macrocycles. These syntheses involve the use of Boc-protected amino acids and are significant in the context of constructing complex molecular architectures in peptide synthesis (Oijen et al., 1994).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370374 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40512-57-0 |
Source


|
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40512-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)


